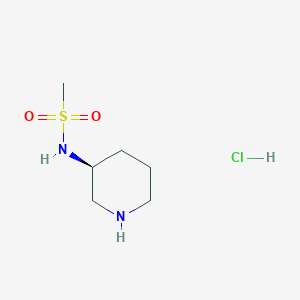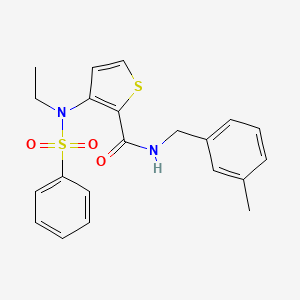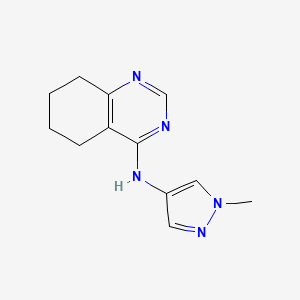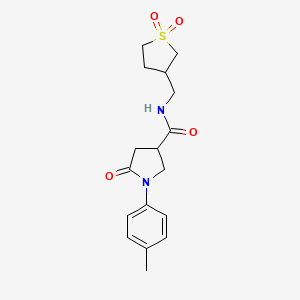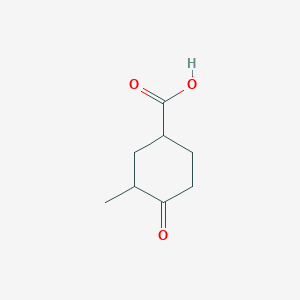
3-Methyl-4-oxocyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-oxocyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is a derivative of cyclohexanone, where one of the hydrogens at position 4 is substituted by a carboxylic acid group .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-oxocyclohexanecarboxylic acid is1S/C8H12O3/c1-5-4-6 (8 (10)11)2-3-7 (5)9/h5-6H,2-4H2,1H3, (H,10,11) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-4-oxocyclohexanecarboxylic acid are not available, it’s important to note that carboxylic acids typically undergo reactions such as esterification, decarboxylation, and reduction.Physical And Chemical Properties Analysis
3-Methyl-4-oxocyclohexanecarboxylic acid is a solid substance with a melting point of 91-95°C .Aplicaciones Científicas De Investigación
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation process involves methyl 3- and 4-oxocyclohexanecarboxylates, which yield hexanolides. This indicates a role for 3-Methyl-4-oxocyclohexanecarboxylic acid in organic synthesis, particularly in oxidation reactions (Hubert & Starcher, 1968).
Synthesis of Aminomethylcyclohexanecarboxylic Acid Derivatives
Research on synthesizing aminomethylcyclohexanecarboxylic acid derivatives from 2-methyl-4-oxocyclohexanecarboxylic acid highlights its potential in medicinal chemistry, particularly in developing antiplasmin drugs (Isoda, 1979).
Birch Reduction for Specific Oxocyclohexene Carboxylic Acids
Methyl 3-oxo-1-cyclohexenecarboxylate, a product of the Birch reduction of m-anisic acid, indicates that 3-Methyl-4-oxocyclohexanecarboxylic acid can be involved in producing specific organic compounds (Webster & Silverstein, 1987).
Role in Microbial Metabolism
Corynebacterium cyclohexanicum utilizes 4-oxocyclohexanecarboxylic acid, suggesting a biological role for similar compounds in microbial metabolic pathways (Obata, Uebayasi, & Kaneda, 1988).
Photochemical Studies
Studies on the photo-induced addition of acetic acid to cyclohexene derivatives, including methyl 3-cyclohexene-1-carboxylate, highlight its utility in understanding photochemical reactions and synthesizing new chemical entities (Leong, Imagawa, Kimoto, & Kawanisi, 1973).
Safety And Hazards
The compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
3-methyl-4-oxocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-4-6(8(10)11)2-3-7(5)9/h5-6H,2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRPOQQKFJTUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-oxocyclohexane-1-carboxylic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

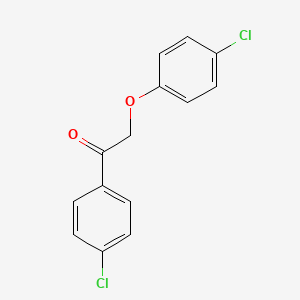
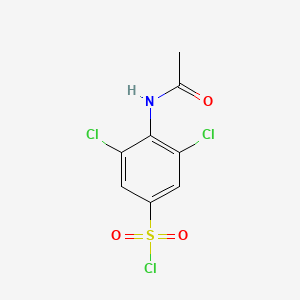
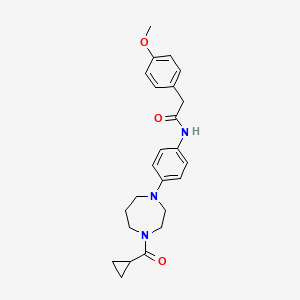
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)
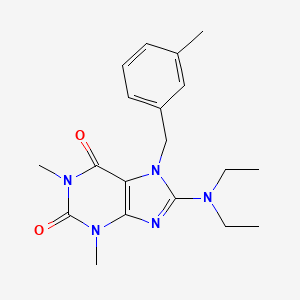
![[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone](/img/structure/B2805673.png)
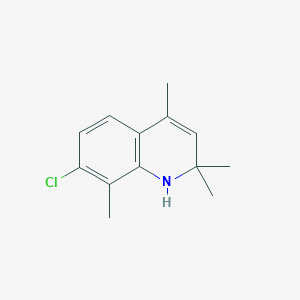
![4-[(5-Chloro-2-methoxyphenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2805675.png)
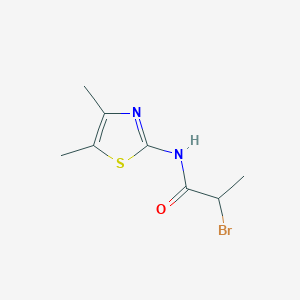
![N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2805678.png)
